N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide
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Overview
Description
N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is a chemical compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-ethoxyaniline with 4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents is essential to ensure the quality of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and ethoxy derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-).
Major Products Formed
Oxidation: Formation of nitro and ethoxy derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxalamides with different functional groups.
Scientific Research Applications
N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(4-aminophenyl)oxalamide
- N1-(2-ethoxyphenyl)-N2-(4-chlorophenyl)oxalamide
Uniqueness
N1-(2-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both ethoxy and nitro groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-2-24-14-6-4-3-5-13(14)18-16(21)15(20)17-11-7-9-12(10-8-11)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXJAJMRZDQTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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